Dinonyl adipate

Description

Properties

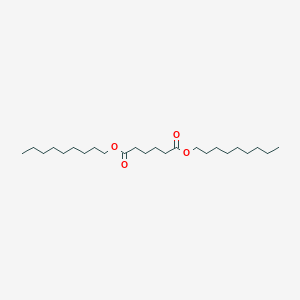

IUPAC Name |

dinonyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-3-5-7-9-11-13-17-21-27-23(25)19-15-16-20-24(26)28-22-18-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYAGHSNPUBKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059743 | |

| Record name | Dinonyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] Solid; [MSDSonline] | |

| Record name | Di-n-nonyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

201-210 °C @ 1 mm Hg, BP: 230 °C @ 5 mm Hg | |

| Record name | DI-N-NONYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.926 @ 25 °C | |

| Record name | DI-N-NONYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000331 [mmHg] | |

| Record name | Di-n-nonyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

151-32-6, 72379-06-7 | |

| Record name | 1,6-Dinonyl hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-nonyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, di-C9-11-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072379067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinonyl adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-dinonyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinonyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanedioic acid, di-C9-11-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dinonyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINONYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/759V5UGS1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-N-NONYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Dinonyl Adipate for Scientific Professionals

Introduction: Defining Dinonyl Adipate

This compound is a high-molecular-weight organic compound, specifically a diester of adipic acid and a nine-carbon alcohol. It is a substance of significant industrial importance, primarily utilized as a plasticizer to enhance the flexibility and durability of polymeric materials.[1] For the discerning researcher, it is critical to distinguish between two primary forms, which are often referenced interchangeably but are chemically distinct:

-

Di-n-nonyl adipate: This refers to the straight-chain isomer, hexanedioic acid, 1,6-dinonyl ester. Its unique identifier is CAS Number 151-32-6 .[2][3][4][5][6]

-

Diisononyl adipate (DINA): This is the more commercially prevalent form, representing a complex mixture of branched-chain isomers.[7] Its designated identifier is CAS Number 33703-08-1 .[7][8][9]

This guide will primarily focus on diisononyl adipate (DINA) due to its widespread application, while acknowledging the properties of the straight-chain variant. DINA is recognized for imparting excellent low-temperature flexibility and thermal stability to polymers, making it a preferred choice over some traditional phthalate plasticizers.[8][10] Its utility extends from industrial applications in polyvinyl chloride (PVC) products to specialized roles in cosmetics and lubricants.[10][11]

Chemical Synthesis: The Esterification Pathway

The industrial synthesis of this compound is a classic example of a Fischer-Speier esterification reaction. The process involves the reaction of adipic acid with a nonyl alcohol isomer (typically isononanol for DINA) in the presence of an acid catalyst.

The fundamental reaction is as follows: Adipic Acid reacts with two equivalents of Isononyl Alcohol to produce Diisononyl Adipate and water. This is an equilibrium reaction, and to drive it towards the product side, water is continuously removed from the reaction mixture, typically through azeotropic distillation.

Caption: Synthesis of Diisononyl Adipate (DINA) via Fischer Esterification.

Physicochemical Properties

The physical and chemical characteristics of DINA define its performance and application scope. It is generally characterized as a clear, colorless to pale yellow, oily liquid with a faint odor.[8][11] Below is a consolidation of its key properties.

| Property | Value | Source(s) |

| CAS Number | 33703-08-1 (Diisononyl Adipate) | [7][8] |

| 151-32-6 (Di-n-nonyl Adipate) | [2][3] | |

| Molecular Formula | C₂₄H₄₆O₄ | [3][7][10] |

| Molecular Weight | 398.6 g/mol | [3][9] |

| Appearance | Clear, colorless, oily liquid | [8][11] |

| Density | ~0.92 g/cm³ at 20°C | [7][8] |

| Boiling Point | ~233-232°C (decomposes) | [7][11][12] |

| 420.4°C at 760 mmHg (Di-n-nonyl) | [5] | |

| Freezing / Melting Point | -60 to -65°C | [8][11] |

| -56°C | [7][12] | |

| Flash Point | 228°C (Pensky-Martens closed cup) | [8] |

| 232°C (lit.) | [7][12] | |

| Vapor Pressure | < 0.01 (Evaporation Rate) | [8] |

| 3.31E-06 mm Hg (Di-n-nonyl) | [2][3] | |

| Kinematic Viscosity | 24 mm²/s at 20°C | [8] |

| Water Solubility | Practically insoluble (3.2 µg/L at 22°C) | [7][11][12] |

| Solubility in Organics | Soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate) | [7][8][11] |

| LogP (Octanol/Water) | 9.56 at 20°C | [7] |

Mechanism of Action as a Plasticizer in PVC

The primary function of DINA is to serve as a plasticizer, a compound that increases the plasticity or decreases the viscosity of a material. In the context of Polyvinyl Chloride (PVC), which is inherently rigid and brittle at room temperature, DINA's role is transformative.

Causality: The large, branched, and non-polar DINA molecules integrate themselves between the long, linear PVC polymer chains. This process disrupts the strong, close-packed, intermolecular van der Waals forces that exist between the polymer chains in their rigid state. By spacing the chains further apart, DINA increases the "free volume" within the polymer matrix. This additional space allows the polymer chains to slide past one another more easily, which macroscopically translates to a significant reduction in the material's glass transition temperature (Tg). The result is a flexible, pliable, and durable material suitable for a wide range of applications where rigidity is undesirable.

Caption: DINA molecules increase the spacing between polymer chains, enhancing flexibility.

Applications in Research and Industry

DINA's favorable properties have led to its adoption in several key areas:

-

Polymer Science: The primary application is as a plasticizer for PVC, used in electrical insulation, films (including shrink wrap and food packaging), and synthetic leather.[8][10] Its low volatility and excellent low-temperature performance are particularly beneficial.[8]

-

Cosmetics and Personal Care: DINA functions as a skin conditioning agent, emollient, and solvent in various cosmetic formulations.[7][11][12]

-

Lubricants: It is used as a synthetic base oil in formulations that require good low-temperature flow properties, where it can also improve additive solubility.[10]

-

Materials Research: As a non-phthalate plasticizer, DINA is a subject of research for safer alternatives in sensitive applications like medical devices, toys, and food contact materials.[1][11]

Toxicology and Human Biomonitoring

From a regulatory standpoint, DINA is generally not classified as a hazardous substance according to GHS classifications.[11] However, exposure can cause irritation to the eyes, nose, and throat.[12] Due to its very low water solubility, it is considered slightly hazardous to aquatic environments, and release into waterways should be avoided.[11]

For drug development professionals and toxicologists, understanding human exposure is paramount. Research has shifted towards human biomonitoring (HBM) to assess population-wide exposure to plasticizers.[1] Specific metabolites of DINA have been identified in urine, serving as reliable biomarkers. These include mono(hydroxy-isononyl) adipate (OH-MINA) and mono(carboxy-isooctyl) adipate (cx-MIOA).[1] The quantification of these metabolites provides an objective measure of internal exposure, which is crucial for comprehensive risk assessment.

Experimental Protocol: Quantification of DINA in a PVC Matrix via GC-MS

This protocol outlines a self-validating system for the accurate determination of DINA content in a solid polymer sample, such as PVC. The methodology is based on solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for this purpose.[3][8][11]

Objective: To accurately quantify the concentration (% w/w) of Diisononyl Adipate (DINA) in a given PVC sample.

1. Materials and Reagents:

-

PVC sample

-

Diisononyl Adipate (DINA) analytical standard

-

Internal Standard (IS): e.g., Benzyl butyl phthalate (BBP) or a deuterated adipate

-

Solvents (HPLC or GC grade): Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Reagent-grade methanol

-

Volumetric flasks, pipettes, and vials

-

Analytical balance (±0.1 mg)

-

Ultrasonic bath

-

Syringe filters (0.45 µm, PTFE)

-

GC-MS system with an appropriate capillary column (e.g., DB-5MS or equivalent)

2. Preparation of Standards:

-

Stock Standard (1000 µg/mL): Accurately weigh 10 mg of DINA analytical standard and dissolve in DCM in a 10 mL volumetric flask.

-

Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard in the same manner.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 50, 100, 200 µg/mL) by serial dilution of the DINA stock standard. Spike each calibration standard with a constant concentration of the internal standard (e.g., 50 µg/mL).

3. Sample Preparation and Extraction:

-

Sample Comminution: Cut the PVC sample into small pieces (<4 mm²) to maximize the surface area for extraction.[8]

-

Weighing: Accurately weigh approximately 100-200 mg of the cut PVC sample into a glass vial.

-

Solvent Extraction:

-

Add 10 mL of DCM (or THF) to the vial containing the sample.[8]

-

Add a precise volume of the internal standard stock solution to achieve the same concentration as in the calibration standards.

-

Cap the vial tightly and place it in an ultrasonic bath for 60 minutes to facilitate the extraction of DINA from the polymer matrix.

-

-

Filtration: After sonication, allow the solution to cool. Filter the extract through a 0.45 µm PTFE syringe filter into a clean GC vial. This step removes any suspended polymer fragments.

4. GC-MS Instrumental Analysis:

-

GC Conditions (Typical):

-

Injector: Splitless mode, 280°C

-

Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Program: Start at 150°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 min).

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Impact (EI), 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions for DINA (e.g., m/z 129, 149) and the internal standard.

-

5. Data Analysis and Quantification:

-

Calibration Curve: Inject the prepared calibration standards into the GC-MS. Construct a calibration curve by plotting the ratio of the DINA peak area to the internal standard peak area against the concentration of DINA.

-

Sample Analysis: Inject the prepared sample extract.

-

Calculation: Determine the DINA concentration in the extract using the peak area ratio from the sample chromatogram and the linear regression equation from the calibration curve. Calculate the final concentration in the original PVC sample as a weight percentage (% w/w).

Caption: Workflow for the quantification of DINA in a polymer matrix by GC-MS.

References

-

Diisononyl Adipate - Univar Solutions. [Link]

-

Diisononyl adipate for safe and flexible plasticizers - PENPET. [Link]

-

Di-n-nonyl adipate - Hazardous Agents - Haz-Map. [Link]

-

1,6-Dinonyl hexanedioate - PubChem. [Link]

-

This compound, 151-32-6 - The Good Scents Company. [Link]

-

This compound - FDA Global Substance Registration System. [Link]

-

Diisononyl Adipate - PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aimplas.net [aimplas.net]

- 5. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. archimer.ifremer.fr [archimer.ifremer.fr]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. polymersolutions.com [polymersolutions.com]

- 12. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Dinonyl adipate molecular structure and molecular weight

An In-Depth Technical Guide to the Molecular Properties of Dinonyl Adipate

Introduction

This compound is a high-molecular-weight diester primarily utilized as a plasticizer in various polymer systems. Its principal function is to enhance flexibility, particularly at low temperatures, in materials such as polyvinyl chloride (PVC), rubber, and nitrocellulose-based resins.[1][2] The compound's efficacy and physical properties are directly derived from its molecular architecture. This guide offers a detailed examination of the molecular structure and molecular weight of this compound, providing foundational knowledge for researchers and chemical professionals engaged in material science and drug development. It is crucial to distinguish between the different isomers of this compound; this guide will primarily focus on the linear isomer, di-n-nonyl adipate (CAS: 151-32-6), while also referencing the branched isomer, diisononyl adipate (CAS: 33703-08-1), where relevant.

Part 1: Molecular Structure and Identification

The chemical identity and structure of a compound are the bedrock of its physicochemical profile. This compound is structurally defined as the diester of hexanedioic acid (commonly known as adipic acid) and nonyl alcohol.

Chemical Identity

Precise identification is critical in scientific research and application. The following table summarizes the key identifiers for di-n-nonyl adipate.

| Identifier | Value | Source(s) |

| IUPAC Name | dinonyl hexanedioate | [3][4] |

| Synonyms | Di-n-nonyl adipate, Adipic acid, dinonyl ester, Plastomoll Na, Adimoll DN | [1][3][4][5] |

| CAS Number | 151-32-6 | [1][3][4][5] |

| Molecular Formula | C₂₄H₄₆O₄ | [1][3][4][5] |

| InChI | InChI=1S/C24H46O4/c1-3-5-7-9-11-13-17-21-27-23(25)19-15-16-20-24(26)28-22-18-14-12-10-8-6-4-2/h3-22H2,1-2H3 | [3][5] |

| InChIKey | WIYAGHSNPUBKDT-UHFFFAOYSA-N | |

| SMILES | CCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCC | [6] |

Structural Elucidation

The molecular structure of di-n-nonyl adipate consists of a central, six-carbon aliphatic backbone derived from adipic acid. This core is flanked by two ester functional groups, each connecting to a nine-carbon linear alkyl chain (a nonyl group).

The key structural features are:

-

Adipate Core: The (-OOC-(CH₂)₄-COO-) core provides a flexible spacer.

-

Ester Linkages: These polar groups are crucial for compatibility with polar polymers like PVC. However, they are susceptible to hydrolysis under strong acidic or basic conditions.

-

Nonyl Chains: The two long, non-polar C₉H₁₉ alkyl chains are responsible for the compound's high lipophilicity, low volatility, and its function as a plasticizer by physically separating polymer chains.

This combination of a flexible central unit and long aliphatic chains imparts excellent low-temperature performance to polymers plasticized with it.

Visual Representation

The following diagram illustrates the chemical structure of di-n-nonyl adipate.

Molecular structure of di-n-nonyl adipate.

Part 2: Molecular Weight and Compositional Analysis

The molecular weight is a fundamental property essential for stoichiometric calculations in synthesis, quantitative analysis, and formulation development.

-

Average Molecular Weight : The molecular weight of this compound, calculated using the standard atomic weights of its constituent elements, is approximately 398.62 g/mol .[7][8][9] This value represents the weighted average of the masses of the molecule's different isotopic compositions based on their natural abundance.

-

Monoisotopic Mass : For high-precision analytical techniques like mass spectrometry, the monoisotopic mass is the relevant parameter. This is the mass of the molecule calculated using the mass of the most abundant isotope of each element. For C₂₄H₄₆O₄, the monoisotopic mass is 398.3396 Da .[4][6]

Elemental Composition

The contribution of each element to the total molecular weight is detailed below. This information is crucial for techniques such as combustion analysis.

| Element | Symbol | Atomic Count | Mass Percent |

| Carbon | C | 24 | 72.30% |

| Hydrogen | H | 46 | 11.63% |

| Oxygen | O | 4 | 16.06% |

Part 3: Summary of Physicochemical Properties

The molecular structure and weight of this compound directly influence its physical and chemical properties, which are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1][4] |

| Density | 0.923 g/cm³ | [3] |

| Boiling Point | 420.4 °C at 760 mmHg | [3] |

| Flash Point | 188.6 °C | [3] |

| Vapor Pressure | 2.82 x 10⁻⁷ mmHg at 25 °C | [3] |

| Water Solubility | Very low (3.2 µg/L at 22 °C for diisononyl adipate) | [8] |

Conclusion

This compound is a C₂₄ ester with a molecular formula of C₂₄H₄₆O₄ and an average molecular weight of approximately 398.62 g/mol .[7][8][9] Its structure, featuring a flexible six-carbon diacid core and two long nine-carbon alkyl chains, is the primary determinant of its utility as a low-temperature plasticizer.[2] A precise understanding of these molecular characteristics is essential for its effective application in polymer science and for conducting further research in related fields.

References

-

U.S. National Library of Medicine. (n.d.). 1,6-Dinonyl hexanedioate. PubChem. Retrieved from [Link]

-

Haz-Map. (n.d.). Di-n-nonyl adipate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C24H46O4). Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). This compound. PubChem. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Diisononyl Adipate. PubChem. Retrieved from [Link]

-

NIST. (n.d.). Hexanedioic acid, dinonyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Di-n-nonyl adipate - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Diisononyl Adipate (DINA) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 3. 151-32-6 this compound this compound - CAS Database [chemnet.com]

- 4. 1,6-Dinonyl hexanedioate | C24H46O4 | CID 9029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hexanedioic acid, dinonyl ester [webbook.nist.gov]

- 6. PubChemLite - this compound (C24H46O4) [pubchemlite.lcsb.uni.lu]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Diisononyl adipate | 33703-08-1 [chemicalbook.com]

- 9. This compound, 151-32-6 [thegoodscentscompany.com]

Synthesis of dinonyl adipate from adipic acid and isononyl alcohol

An In-depth Technical Guide to the Synthesis of Dinonyl Adipate from Adipic Acid and Isononyl Alcohol

Authored by: Gemini, Senior Application Scientist

Abstract

Diisononyl adipate (DINA) has emerged as a leading high molecular weight, non-phthalate plasticizer, prized for its excellent low-temperature flexibility, low volatility, and favorable toxicological profile.[1][2][3] Its application is extensive, ranging from sensitive consumer products like food packaging, toys, and medical devices to industrial uses in automotive interiors and wire insulation.[1][4] This guide provides a comprehensive technical overview of the synthesis of DINA through the esterification of adipic acid and isononyl alcohol. We will explore the fundamental reaction mechanism, compare traditional and modern synthesis methodologies, provide detailed experimental protocols, and discuss purification and analytical characterization. This document is intended for researchers, chemists, and process development professionals seeking a deep, practical understanding of DINA production.

Reaction Fundamentals: The Fischer-Speier Esterification

The synthesis of this compound is a classic example of a Fischer-Speier esterification, a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] In this case, one molecule of adipic acid, a dicarboxylic acid, reacts with two molecules of isononyl alcohol to produce one molecule of diisononyl adipate and two molecules of water.[7]

Overall Reaction: HOOC-(CH₂)₄-COOH (Adipic Acid) + 2 C₉H₁₉OH (Isononyl Alcohol) ⇌ C₉H₁₉OOC-(CH₂)₄-COOC₉H₁₉ (this compound) + 2 H₂O (Water)

The reaction mechanism proceeds through the protonation of a carbonyl oxygen on the adipic acid by an acid catalyst.[6][7] This crucial step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of the isononyl alcohol. This forms a tetrahedral intermediate. Following a proton transfer and the subsequent elimination of water, a much better leaving group than a hydroxide ion, the ester is formed.[6][8]

Because the reaction is in equilibrium, its successful completion hinges on Le Châtelier's principle. To achieve high conversion rates (typically >99%), the water byproduct must be continuously removed from the reaction mixture, driving the equilibrium toward the formation of the ester product.[1][5] An excess of the alcohol reactant is also commonly used to further shift the equilibrium to the right.[5][9]

Synthesis Methodologies: A Comparative Analysis

Two primary methodologies dominate the industrial production of DINA: traditional chemical catalysis and modern enzymatic synthesis. The choice between them involves a trade-off between initial investment, operating costs, efficiency, and environmental impact.[5]

Traditional Chemical Catalyst Method

This long-established method relies on strong acid catalysts to achieve high conversion rates at elevated temperatures.[5]

-

Catalysts: Common choices include homogeneous catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), or heterogeneous catalysts such as magnetic solid superacids and tin oxides.[1][5] Homogeneous catalysts are effective but require a neutralization step and generate acidic wastewater. Heterogeneous catalysts simplify product purification and are often recyclable, offering a greener alternative within this category.[7]

-

Reaction Conditions: The process typically requires temperatures between 130°C and 220°C.[1] The molar ratio of adipic acid to isononyl alcohol is generally in the range of 1:2.2 to 1:3 to drive the reaction forward.[1][5] Reaction times can span from 3 to 10 hours.[1][5]

-

Water Removal: Water is typically removed via azeotropic distillation, often using a Dean-Stark apparatus, or by operating under a vacuum.[1][7]

Modern Enzymatic Synthesis Method

A more sustainable and increasingly viable approach utilizes enzymes, specifically lipases, to catalyze the esterification under significantly milder conditions.[5]

-

Catalyst: The most effective biocatalyst for this process is an immobilized lipase, such as Eversa® lipase derived from the fungus Thermomyces lanuginosus.[5][10] Immobilization allows for simple recovery and reuse of the enzyme, a critical factor for economic viability.[5]

-

Reaction Conditions: This method operates at a much lower temperature, around 50°C, leading to substantial energy savings.[1][5][10] The reaction is typically run in a solvent-free system, which eliminates solvent waste streams and simplifies product isolation.[5][10] A molar ratio of 1:3 (acid:alcohol) and a vacuum (e.g., 13.3 kPa) are optimal for driving the reaction to completion.[10]

-

Advantages: The enzymatic route boasts up to 100% conversion, minimal byproducts, lower energy consumption, and a significantly reduced environmental footprint compared to the chemical method.[1][10]

Data Presentation: Head-to-Head Comparison

| Parameter | Traditional Chemical Method | Modern Enzymatic Method |

| Catalyst | Sulfuric Acid (H₂SO₄), PTSA, Solid Superacids[1] | Immobilized Lipase (e.g., Eversa®)[5][10] |

| Temperature | 130–220°C[1] | ~50°C[5][10] |

| System | With or without solvent[5] | Solvent-free[5][10] |

| Molar Ratio (Acid:Alcohol) | 1:2.2 to 1:3[1][5] | 1:3[10] |

| Reaction Time | 3–10 hours[1][5] | ~6 hours[10] |

| Conversion Efficiency | 85–99%[1][5] | Up to 100%[1][10] |

| Advantages | Established technology, lower initial catalyst cost.[5] | High purity, low energy use, minimal waste, catalyst is reusable.[1][5] |

| Disadvantages | High energy consumption, acidic waste generation, potential for side reactions.[1][5] | Higher initial catalyst investment.[5] |

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for both synthesis routes.

Protocol 1: Synthesis via Chemical Catalysis (p-Toluenesulfonic Acid)

This protocol describes a laboratory-scale synthesis using p-Toluenesulfonic acid (PTSA) as the catalyst.

Materials & Equipment:

-

Reactants: Adipic Acid (high purity), Isononyl Alcohol (isomeric mixture).

-

Catalyst: p-Toluenesulfonic acid monohydrate (PTSA, ~1-2 wt% of reactants).

-

Equipment: 500 mL four-neck round-bottom flask, mechanical stirrer, heating mantle with temperature controller, thermometer, Dean-Stark trap, reflux condenser, and a nitrogen inlet.

Step-by-Step Methodology:

-

Reactor Charging: Charge the flask with adipic acid (e.g., 0.5 moles) and isononyl alcohol (e.g., 1.25 moles, a 1:2.5 molar ratio).

-

Inert Atmosphere: Begin stirring and purge the system with a gentle stream of nitrogen to prevent oxidation at high temperatures.

-

Catalyst Addition: Add the PTSA catalyst (~1-2% of the total reactant weight) to the mixture.

-

Heating and Water Removal: Heat the mixture to approximately 140-160°C.[1] The water produced during the reaction will co-distill with a small amount of isononyl alcohol and collect in the Dean-Stark trap.

-

Reaction Monitoring: The reaction progress can be monitored by two methods:

-

Water Collection: The reaction is near completion when the theoretical amount of water (1 mole, or ~18 mL for this scale) has been collected.

-

Acid Number Titration: Periodically take small samples from the reaction mixture and titrate with a standardized KOH solution to determine the remaining acid content. The reaction is complete when the acid number is below a target value (e.g., < 0.1 mg KOH/g).

-

-

Reaction Completion: Once the reaction is complete (typically 4-8 hours), turn off the heat and allow the mixture to cool to below 100°C. The crude DINA is now ready for purification.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the final DINA product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for DINA analysis. [11]It separates the components of the sample and provides a mass spectrum that serves as a molecular fingerprint for definitive identification and quantification of purity. [11][12]* Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the completion of the reaction by monitoring the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the strong C=O ester carbonyl stretch (typically around 1735 cm⁻¹).

-

Acid Number: A simple titration determines the amount of residual adipic acid, providing a critical quality control parameter.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to provide an unambiguous structural confirmation of the synthesized ester.

Safety and Environmental Considerations

-

Chemical Handling: Adipic acid is a mild irritant. Isononyl alcohol can also cause skin and eye irritation. Strong acid catalysts like sulfuric acid are highly corrosive and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Thermal Safety: When heated to decomposition, DINA can release irritating vapors and toxic gases such as carbon monoxide and carbon dioxide. [4][13][14]The reaction should be conducted with appropriate temperature controls to prevent runaway conditions.

-

Environmental Impact: DINA itself is considered only slightly hazardous to water. [4]The primary environmental concern arises from the synthesis method. The traditional chemical route generates acidic wastewater that requires treatment. [5]The enzymatic, solvent-free method is inherently greener, consuming less energy and producing minimal waste, aligning with modern principles of sustainable chemistry. [1][5]

Conclusion

The synthesis of diisononyl adipate from adipic acid and isononyl alcohol is a well-understood and industrially vital process. While traditional acid-catalyzed methods are robust and widely implemented, modern enzymatic routes offer a compelling alternative with significant advantages in sustainability, safety, and product purity. A thorough understanding of the underlying reaction kinetics, meticulous execution of the experimental protocol, and rigorous purification and analysis are paramount to producing high-quality DINA that meets the stringent requirements for its diverse applications. The choice of synthesis pathway ultimately depends on a balance of economic, logistical, and environmental objectives.

References

- The Synthesis Process of Diisononyl Adip

- An In-depth Technical Guide to Diisononyl Adipate (DINA) - Benchchem. (2025). Benchchem.

- Application Note: Analysis of Diisononyl Adipate (DINA) by Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. (2025). Benchchem.

- A Comparative Guide to the Validation of a Novel Analytical Method for Diisononyl Adipate (DINA) - Benchchem. (2025). Benchchem.

- Diisononyl adipate for safe and flexible plasticizers - PENPET. (n.d.). PENPET.

- Application Note: Analytical Methods for the Detection of Diisononyl Adipate (DINA) in Plastics - Benchchem. (2025). Benchchem.

- Koch, H. M., et al. (2021).

- Dinonyl Adip

- Diisononyl adip

- New dinonyl adipates or phthalates derived from new mixtures of isomeric nonanols are useful as plasticizers for polyvinyl chloride and give better properties than pure isononyl esters.

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific

- Diisononyl Adipate - Univar Solutions. Univar Solutions.

- Diisononyl Adipate (DINA) - Chemical Supplier Distributor ChemCeed. ChemCeed.

- A Comprehensive Technical Guide to the Synthesis of Dioctyl Adipate from Adipic Acid and 2-Ethylhexanol - Benchchem. (2025). Benchchem.

- Application Notes: Laboratory Scale Protocol for Isononyl Alcohol Esterific

- Diisononyl Adipate | C24H46O4 | CID 6427097 - PubChem. NIH.

- Method for producing plasticizer phthalic acid dinonyl - Google P

- Dinonyl phthalate | C26H42O4 | CID 6787 - PubChem. NIH.

- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic

- CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Diisononyl Adipate (DINA)”. (2019). Consumer Product Safety Commission.

- Wang, Y., et al. (2019).

- Koch, H. M., et al. (2021). Quantitative investigation of urinary elimination of three newly identified metabolites of the plasticizer diisononyl adipate (DINA).

- dinonyl adip

- 151-32-6 this compound this compound - CAS D

- 1,6-Dinonyl hexanedioate | C24H46O4 | CID 9029 - PubChem. NIH.

- Zong, Z., et al. (2019).

- Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.

- Moya, S., et al. (2006). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Ciencia y Tecnología.

- Ester synthesis by esterific

- Soderberg, T. (2019). 11.

- Kinetics of Esterification of Palmitic acid with Ethanol- Optimization Using Statistical Design of Experiments. (2014). International Journal of Engineering Research & Technology.

- Ahmed Zeki, N. S. (2010). Kinetic Study of Esterification Reaction.

- Effect of temperature on the synthesis of adipate esters. Reaction conditions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. univarsolutions.com [univarsolutions.com]

- 3. Diisononyl Adipate (DINA) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 4. Diisononyl adipate for safe and flexible plasticizers | PENPET [penpet.com]

- 5. bastone-plastics.com [bastone-plastics.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Preparation of diisononyl adipate in a solvent-free system via an immobilized lipase-catalyzed esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Diisononyl adipate | 33703-08-1 [chemicalbook.com]

- 14. Diisononyl Adipate | C24H46O4 | CID 6427097 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive literature review of dinonyl adipate for scientific research

An In-depth Technical Guide to Dinonyl Adipate (DINA) for Scientific Research

Introduction

Diisononyl adipate (DINA) is a high molecular weight, non-phthalate plasticizer that has gained prominence as an alternative to traditional phthalate-based plasticizers due to a more favorable toxicological profile.[1] It is synthesized from the esterification of adipic acid and isononyl alcohol, resulting in a clear, colorless, and oily liquid.[1] DINA is widely utilized to impart flexibility, especially at low temperatures, to various polymers, most notably polyvinyl chloride (PVC).[1][2] Its applications are diverse, ranging from food packaging and toys to lubricants and cosmetics.[3][4]

This technical guide provides a comprehensive literature review of this compound, covering its chemical and physical properties, synthesis and manufacturing processes, applications, analytical methodologies for its detection, toxicological profile, metabolic pathways, and environmental fate. The information is tailored for researchers, scientists, and drug development professionals who require a deep understanding of this compound.

Chemical and Physical Properties

This compound is a mixture of isomeric compounds, but for industrial applications, it is generally treated as a single substance.[3][4] The core of its structure is an adipic acid residue esterified with two isononyl alcohol compounds.[3]

| Property | Value | Reference(s) |

| CAS Number | 33703-08-1 | [5][6] |

| EC Number | 251-646-7 | [6] |

| Molecular Formula | C24H46O4 | [5][6][7] |

| Molecular Weight | 398.62 g/mol | [5][6][8] |

| Physical State | Colorless, oily liquid | [1][3][6][8] |

| Melting Point | -60 °C to -65 °C | [3][5][6] |

| Boiling Point | 232 - 233 °C | [3][5][6][9] |

| Density | 0.92 g/cm³ (at 20 °C) | [2][6] |

| Water Solubility | 2.2x10-4 mg/L at 20°C (practically insoluble) | [3][5] |

| Log Kow (Octanol-Water Partition Coefficient) | 9.24 | [5][6] |

| Flash Point | 228 °C (Pensky-Martens closed cup) | [2] |

| Auto Ignition Temperature | > 370 °C | [2] |

Synthesis and Manufacturing

The production of DINA is centered around the esterification reaction between adipic acid and isononyl alcohol, which yields diisononyl ester and water as a byproduct.[1][10] To achieve high conversion rates, this water must be continuously removed to shift the reaction equilibrium towards the product.[1][10] There are two primary manufacturing methodologies: traditional acid catalysis and modern enzymatic synthesis.[1][10]

Synthesis Methodologies

Traditional Chemical Catalyst Method: This is the predominant industrial production method, which relies on strong acid catalysts to speed up the esterification process.[1][10]

-

Catalysts: Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA).[1] While sulfuric acid is cost-effective and highly active, it is also corrosive.[1] PTSA is a less corrosive alternative.[1]

-

Reaction Conditions: The reaction is typically carried out at temperatures ranging from 130°C to 220°C.[1][10]

Modern Enzymatic (Lipase) Method: This method employs immobilized lipases, such as Eversa® Lipase from Thermomyces lanuginosus, as a biocatalyst.[1][10]

-

Reaction Conditions: This process operates at a much lower temperature, around 50°C, and often in a solvent-free system.[1][10]

-

Advantages: This "green" approach leads to significant energy savings and can achieve up to 100% conversion under optimal conditions.[1][10]

| Parameter | Traditional Chemical Catalyst Method | Modern Enzymatic (Lipase) Method |

| Reactants | Adipic Acid, Isononyl Alcohol | Adipic Acid, Isononyl Alcohol |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (PTSA) | Immobilized Eversa® Lipase |

| Temperature | 130–220°C[1][10] | 50°C[1][10] |

| System | With or without solvent | Solvent-free[1][10] |

| Conversion Efficiency | 85–99%[1] | Up to 100%[1][10] |

| Key Advantages | Established technology, lower initial catalyst cost[1] | Lower energy consumption, solvent-free, minimal waste, higher purity product[1][10] |

Synthesis and Purification Workflow

Caption: DINA Synthesis and Purification Workflow.[1]

Applications

DINA's desirable properties, such as good stability to heat, impact resistance, and resistance to weathering, make it a versatile plasticizer.[7]

-

Plastics and Polymers: DINA is primarily used as a plasticizer in polymeric systems based on vinyl, nitrocellulose, and rubber, where it enhances flexibility at low temperatures.[2][7] It is found in products like clear films for food packaging, electrical insulation, and shrink wrap.[2][5][7]

-

Lubricants: In lubricant formulations requiring low-temperature flow properties, DINA can be used as a synthetic base oil.[7] It also helps to improve additive solubility and extend the life of the fluid.[7]

-

Cosmetics and Personal Care: DINA functions as a skin conditioning agent in various cosmetic and personal care products.[7]

-

Other Uses: It has also been identified as an additive in the preparation of polyurethane-based plastic bonded explosives.[9]

Analytical Methodologies

The accurate detection and quantification of DINA are essential for quality control, safety assessment, and research. Chromatography-based methods are the primary techniques used for this purpose.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and robust technique for the separation, identification, and quantification of DINA, particularly in complex matrices like PVC films.[1][11]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is especially useful for analyzing complex matrices and can offer high sensitivity and specificity.[11]

-

Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC/MS): This is a simplified method that reduces the need for solvent-based extraction by thermally desorbing the plasticizer directly from the sample.[11]

General Workflow for DINA Analysis

Caption: General workflow for DINA analysis in various matrices.[11]

Experimental Protocol: Analysis of DINA in Plastics by GC-MS

This protocol is suitable for determining the total DINA content in plastic materials like PVC.[11]

-

Sample Preparation:

-

Cut the plastic sample into small pieces (<4 mm²).[11]

-

Accurately weigh approximately 100 mg of the sample into a glass vial.

-

Add 10 mL of a suitable organic solvent such as dichloromethane or tetrahydrofuran (THF).[11]

-

For improved quantification, spike the sample with an appropriate internal standard (e.g., a deuterated adipate).[11]

-

Extract the DINA from the polymer matrix using ultrasonication for 30-60 minutes.

-

Filter the extract to remove any solid polymer residue.

-

If necessary, concentrate the extract under a gentle stream of nitrogen.

-

-

Instrumental Analysis (GC-MS):

-

Gas Chromatograph:

-

Mass Spectrometer:

-

-

Data Processing:

-

Identify the DINA peak in the chromatogram based on its retention time and mass spectrum compared to a known standard.

-

Quantify the concentration of DINA by creating a calibration curve from standards of known concentrations and using the internal standard for correction.

-

Toxicology and Safety Profile

The toxicological database for DINA indicates a low order of acute toxicity.[6] However, there are some concerns regarding eye and skin sensitization.[6]

| Endpoint | Result | Species | Reference(s) |

| Acute Oral Toxicity (LD50) | >5,000 mg/kg to >10,000 mg/kg | Rat | [5][6] |

| Acute Dermal Toxicity (LD50) | >3,160 mg/kg | Rabbit | [5] |

| Skin Irritation | Not irritating | Rabbit | [5][6] |

| Eye Irritation | Causes serious eye irritation (Category 2) | N/A | [6] |

| Skin Sensitization | May cause an allergic skin reaction; QSAR analysis predicted negative | N/A | [5][14] |

| Genotoxicity (Gene Mutation) | Negative in bacterial and mammalian cells | N/A | [5] |

| Carcinogenicity | No studies found; not expected to be carcinogenic based on analogue data | N/A | [5] |

| Reproductive/Developmental Toxicity | No data available | N/A | [5] |

Regulatory Status:

-

In the European Union, under the CLP regulation, DINA is classified for eye irritation.[6]

-

In the United States, it is approved for use as an indirect additive for food contact substances.[5]

-

According to the GHS classification, diisononyl adipate is not classified as a hazardous substance and is not subject to special transport regulations.[3][4] However, it is considered slightly hazardous to water.[3][4]

Metabolism and Pharmacokinetics

In humans, DINA undergoes hydrolysis and oxidative biotransformation.[1] After oral administration, it is metabolized into several primary monoester metabolites that are excreted in the urine.[1][15] The sum of the urinary excretion fractions of these specific metabolites is low (≤0.034%), which suggests that adipic acid is likely a major, though unmeasured, metabolite.[1][15]

The primary identified metabolites are:

OH-MINA has been identified as the major specific DINA metabolite.[15] These metabolites can serve as valuable and specific biomarkers for human biomonitoring studies to assess DINA exposure.[15]

Postulated Human Metabolic Pathway of DINA

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. univarsolutions.com [univarsolutions.com]

- 3. Diisononyl adipate for safe and flexible plasticizers | PENPET [penpet.com]

- 4. Diisononyl Adipate (DINA) – Boost Flexibility and Performance [penpet.com]

- 5. cpsc.gov [cpsc.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Diisononyl Adipate (DINA) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. Diisononyl adipate | 33703-08-1 [chemicalbook.com]

- 10. bastone-plastics.com [bastone-plastics.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemos.de [chemos.de]

- 15. Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of Diisononyl Adipate (DINA)

Introduction

Diisononyl adipate (DINA), a high molecular weight, non-phthalate plasticizer, has emerged as a significant alternative to traditional phthalate-based plasticizers.[1] Produced through the esterification of adipic acid and isononyl alcohol, DINA is a clear, oily liquid utilized to impart flexibility and durability to polymeric materials, particularly polyvinyl chloride (PVC), especially at low temperatures.[1] As regulatory scrutiny of certain phthalate esters has intensified due to concerns over their potential endocrine-disrupting and reproductive effects, the toxicological and safety profile of alternatives like DINA has become a critical area of focus for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive analysis of the toxicological properties of DINA, detailing its metabolic fate, key toxicological endpoints, and the established methodologies for its safety assessment.

Physicochemical Properties

A fundamental understanding of a substance's physicochemical properties is essential as it governs its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference(s) |

| CAS Number | 33703-08-1 | [2] |

| EC Number | 251-646-7 | [2] |

| Molecular Formula | C24H46O4 | [2] |

| Molecular Weight | 398.62 g/mol | [2] |

| Physical State | Colorless, oily liquid | [3] |

| Melting Point | -60 °C | [4] |

| Boiling Point | 232 – 233 °C | [4] |

| Water Solubility | 2.2x10-4 mg/L at 20°C | [4] |

| Log Kow (Octanol-Water Partition Coefficient) | 9.24 | [4] |

Toxicokinetics and Human Metabolism

While specific toxicokinetic studies on DINA are limited, its metabolic pathway is understood to proceed via hydrolysis and subsequent oxidation, analogous to other adipate esters.[5]

Metabolic Pathway

In humans, orally ingested DINA is believed to undergo initial hydrolysis in the gastrointestinal tract and liver, breaking down into mono-isononyl adipate (MINA) and isononyl alcohol.[1] The monoester, MINA, is the substrate for further Phase I metabolism, specifically oxidation of the alkyl chain, to form more polar metabolites that can be readily excreted.[1][6]

Key urinary metabolites identified in human studies after a single oral dose include:[1][7]

-

mono(hydroxy-isononyl) adipate (OH-MINA)

-

mono(oxo-isononyl) adipate (oxo-MINA)

-

mono(carboxy-isooctyl) adipate (cx-MIOA)

It is noteworthy that the urinary excretion of these specific metabolites is quite low, suggesting that a significant portion of the parent compound is likely metabolized to adipic acid, a non-specific endogenous substance.[1][7]

Conclusion

Diisononyl adipate presents a toxicological profile characterized by low acute and subchronic toxicity. It is not genotoxic in a standard battery of in vitro assays. The primary hazards identified are serious eye irritation and the potential for skin sensitization. Significant data gaps for carcinogenicity and reproductive/developmental toxicity are currently addressed by read-across from the structural analogue DEHA, which has not shown adverse effects in these endpoints. The metabolism of DINA proceeds through predictable hydrolysis and oxidation pathways. For researchers, scientists, and drug development professionals, DINA can be considered a viable alternative to certain phthalate plasticizers, particularly in applications where low-temperature flexibility is required. However, a thorough risk assessment for any specific application should consider the identified hazards, the existing data gaps, and the potential for human exposure.

References

-

OECD. (1995). OECD Guideline for the Testing of Chemicals 421: Reproduction/Developmental Toxicity Screening Test. Organisation for Economic Co-operation and Development. [Link]

-

OECD. (2015). Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

OECD. (1998). OECD Guideline for the Testing of Chemicals 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. Organisation for Economic Co-operation and Development. [Link]

-

OECD. Test No. 421: Reproduction/Developmental Toxicity Screening Test. [Link]

-

CPSC. (2019). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Diisononyl Adipate (DINA)”. U.S. Consumer Product Safety Commission. [Link]

-

Altogen Labs. Oral Toxicity OECD 408. [Link]

-

IVAMI. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). [Link]

-

National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

-

Inotiv. OECD 421: Reproduction/developmental toxicity screening test. [Link]

-

ResearchGate. (2020). Reproductive and developmental toxicity screen (OECD TG 421) and extended one generation reproductive toxicity study (OECD TG 443) of decahydronaphthalene in Sprague Dawley rats. [Link]

-

RE-Place. The bacterial reverse mutation test. [Link]

-

CPT Labs. Ames Mutagenicity Testing (OECD 471). [Link]

-

ECHA. Diisooctyl adipate - Registration Dossier. [Link]

-

OECD. Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. [Link]

-

OECD. Test No. 471: Bacterial Reverse Mutation Test. [Link]

-

Semantic Scholar. Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD TG 408). [https://www.semanticscholar.org/paper/Repeated-Dose-90-Day-Oral-Toxicity-Study-in-(OECD-TG/53c65c6806536063e00185988d56214316d3330f]([Link]

-

ECHA. Di-''isononyl'' phthalate - Registration Dossier. [Link]

-

Biosafe. Genetic toxicity: Bacterial reverse mutation test (OECD 471). [Link]

-

PubChem. Diisononyl Adipate. [Link]

-

PubMed. (2023). Assessment of lipid metabolism-disrupting effects of non-phthalate plasticizer diisobutyl adipate through in silico and in vitro approaches. [Link]

-

OECD Existing Chemicals Database. SIDS INITIAL ASSESSMENT PROFILE. [Link]

-

CPSC. (2019). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Diisononyl Adipate (DINA)”. [Link]

-

NIH. (2021). Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). [Link]

-

EPA. Diisononyl Phthalate (DINP) Reference List. [Link]

-

CPSC. (2019). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Dibutyl Adipate (DBA) and Di-isobutyl Adipate (DiBA)”. [Link]

-

ResearchGate. (2021). Quantitative investigation of urinary elimination of three newly identified metabolites of the plasticizer diisononyl adipate (DINA). [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Diisononyl adipate. [Link]

-

Regulations.gov. (2022). Technical Review of Diisononyl Phthalate. [Link]

-

EXCLI Journal. (2021). Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). [Link]

-

PubMed. (2020). Determination of Di-N-Butyl Adipate (DnBA) Metabolites as Possible Biomarkers of Exposure in Human Urine by online-SPE-LC-MS/MS. [Link]

-

ECHA. REACH registrations. [Link]

-

PubMed. (2020). Development of a physiologically based pharmacokinetic model of diisononyl phthalate (DiNP) in pregnant rat and human. [Link]

-

CPSC. (2010). Toxicity Review for Diisononyl Phthalate (DINP). [Link]

-

ResearchGate. (2022). Inhibition of hepatic energy metabolizing enzymes in murine model exposed to diisononyl phthalate. [Link]

-

OECD. DIBUTYL ADIPATE CAS N°:105-99-7. [Link]

-

OECD. (2005). SIDS INITIAL ASSESSMENT PROFILE CAS No. 71888-89-6 Chemical Name 1,2-Benzenedicarboxylic acid, di-C6-8. [Link]

-

CPSC. (2018). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Bis(2-ethylhexyl) Adipate (DEHA)”. [Link]

-

ECHA. Di-''isononyl'' phthalate - Substance Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. Diisononyl Adipate | C24H46O4 | CID 6427097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cpsc.gov [cpsc.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA) | EXCLI Journal [excli.de]

Human metabolism and urinary excretion of diisononyl adipate metabolites

An In-Depth Technical Guide to the Human Metabolism and Urinary Excretion of Diisononyl Adipate (DINA) Metabolites

Authored by: Gemini, Senior Application Scientist

Foreword: Diisononyl adipate (DINA) has emerged as a significant alternative to regulated phthalate plasticizers in a multitude of consumer and industrial products.[1][2] Its application in flexible PVC, such as in wire jacketing, toys, and food contact materials, necessitates a thorough understanding of its fate within the human body for accurate exposure and risk assessment.[1][3] This technical guide provides a comprehensive overview of the human metabolism of DINA, focusing on the identification of specific urinary biomarkers and the analytical methodologies required for their quantification. It is intended for researchers, toxicologists, and drug development professionals engaged in human biomonitoring and chemical safety assessment.

The Metabolic Journey of DINA in the Human Body

Upon oral ingestion, DINA, a high molecular weight adipate ester, is not excreted unchanged. Instead, it undergoes a multi-step biotransformation process, analogous to other plasticizers like di(2-ethylhexyl) adipate (DEHA) and various phthalates.[1][4][5] The metabolic cascade is primarily characterized by two phases of metabolism.

Phase I Metabolism: Hydrolysis and Oxidation

The initial and critical step in DINA metabolism is hydrolysis, catalyzed by esterases in the gastrointestinal tract and liver. This reaction cleaves one of the ester bonds, yielding adipic acid and isononyl alcohol, or the intermediate mono-isononyl adipate (MINA).[2][5] However, MINA itself is not considered a significant urinary biomarker, as it is rapidly and extensively metabolized further.[6]

The isononyl side chain of the monoester undergoes subsequent oxidation. This process, occurring primarily at the ω- and (ω-1) positions of the alkyl chain, results in the formation of more polar, water-soluble metabolites that can be readily excreted. The key oxidative metabolites identified in human urine are:

-

mono(hydroxy-isononyl) adipate (OH-MINA)

-

mono(oxo-isononyl) adipate (oxo-MINA)

While complete hydrolysis to adipic acid is presumed to be a major metabolic route, adipic acid is an endogenous substance with high background levels, rendering it unsuitable as a specific biomarker for DINA exposure.[1][4]

Urinary Biomarkers: The Rationale for Specificity

Human Biomonitoring (HBM) is the gold standard for assessing internal chemical exposure from all sources and routes.[6] The selection of appropriate biomarkers is paramount for a robust HBM study. For DINA, the side-chain oxidized monoesters (OH-MINA, oxo-MINA, and cx-MIOA) are the specific and reliable urinary biomarkers of exposure.[1][8]

The rationale for focusing on these metabolites is rooted in the principles of analytical chemistry and toxicology:

-

Specificity: Unlike adipic acid, these oxidized metabolites are unique to DINA metabolism, ensuring that their detection is a clear indicator of DINA exposure.[1]

-

Metabolic Endpoint: These are the terminal, water-soluble products that are readily eliminated via urine, making them ideal for non-invasive sample collection.

-

Lessons from Analogs: Research on structurally similar plasticizers, such as di(isononyl) phthalate (DINP), has shown that oxidized secondary metabolites are far more sensitive and reliable biomarkers than their primary monoester counterparts.[9][10][11][12] Studies on DINP revealed that while the primary metabolite (MINP) was often undetectable, the oxidized metabolites were found in nearly 100% of samples tested.[9][10] This underscores the necessity of targeting downstream metabolites for accurate exposure assessment of high-molecular-weight plasticizers.

Quantitative Analysis of DINA Metabolites in Urine: A Technical Protocol

The low urinary concentrations of DINA metabolites necessitate a highly sensitive and selective analytical method. The current state-of-the-art approach is online Solid-Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) using isotope dilution for quantification.[1][4][7]

Principle of the Method

This method provides a robust "dilute-and-shoot" approach that minimizes sample handling while maximizing sensitivity. Urine samples are first treated with an enzyme to hydrolyze phase II conjugates (e.g., glucuronides), converting the metabolites to their free form. The sample is then spiked with stable isotope-labeled internal standards corresponding to each analyte. These standards are chemically identical to the analytes but have a higher mass, allowing them to be distinguished by the mass spectrometer. They co-elute with the analytes and are affected similarly by sample preparation and ionization, correcting for matrix effects and variations in instrument response. The automated online SPE system concentrates the analytes and removes interfering matrix components before the sample is introduced into the HPLC-MS/MS system for separation and detection.[13]

Detailed Experimental Protocol

Step 1: Urine Sample Collection and Storage

-

Collection: Collect mid-stream urine samples in sterile polypropylene containers to avoid contamination from external sources, including other plasticizers.[14] First morning voids are often preferred due to their higher concentration.[15]

-

Handling: Immediately after collection, samples should be placed on ice or refrigerated at 2-8°C to slow enzymatic and microbial activity.[14][15]

-

Storage: For long-term storage, aliquot samples into smaller volumes and freeze at -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[14][16]

Step 2: Enzymatic Hydrolysis (Deconjugation) Causality: Many metabolites are excreted as water-soluble glucuronide or sulfate conjugates (Phase II metabolism).[9][17] Enzymatic hydrolysis is essential to cleave these conjugates, releasing the free metabolite for accurate quantification of the total excreted amount.

-

Pipette 100 µL of urine into a clean microcentrifuge tube.

-

Add 100 µL of ammonium acetate buffer (1 M, pH 6.5).

-

Add 10 µL of a β-glucuronidase/arylsulfatase enzyme solution (from Helix pomatia).

-

Add 20 µL of the internal standard working solution (containing 13C-labeled analogs of each metabolite in water/methanol).

-

Vortex the mixture gently and incubate at 37°C for 2 hours.

-

Stop the reaction by adding 200 µL of 0.1 M formic acid.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to an autosampler vial for analysis.

Step 3: Instrumental Analysis: Online-SPE-LC-MS/MS Self-Validation: The use of an automated online SPE system ensures high reproducibility and reduces the potential for human error inherent in manual extraction methods. The co-analysis of isotope-labeled internal standards for every sample provides an internal validation of the entire analytical process from injection to detection.

-

System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. The system should include an online SPE module.

-

Online SPE:

-

Loading: Inject 50 µL of the prepared sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a high-aqueous mobile phase (e.g., 5% methanol in water) to remove salts and highly polar interferences.

-

Elution: Switch the valve to back-flush the trapped analytes from the SPE cartridge onto the analytical HPLC column using the organic-rich portion of the LC gradient.

-

-

HPLC Separation:

-

Analytical Column: A C18 reversed-phase column is typically used to separate the metabolites based on their polarity.

-

Mobile Phase: A gradient elution using water and methanol (both typically containing 0.1% formic acid or ammonium acetate) is employed. The gradient starts with a high aqueous content and ramps up to a high organic content to elute the analytes.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Operate the ESI source in negative ion mode, which is optimal for these acidic metabolites.

-

Detection: Use Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the parent ion for a given metabolite. This ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion. This two-stage mass filtering provides exceptional selectivity and sensitivity.[18][19]

-

Human Urinary Excretion Profile of DINA Metabolites

Data from a human oral dosing study provides critical insights into the excretion kinetics of DINA metabolites.[1][7] In a study where healthy volunteers were given a single oral dose of DINA (113 to 145 µg/kg body weight), the urinary excretion of the three primary oxidized metabolites was monitored.[1][4][7]

The results demonstrated rapid absorption and metabolism. All three metabolites appeared quickly in the urine, reaching peak concentrations (Tmax) at approximately 1.4 to 2.3 hours post-dose.[1][7] However, the total amount excreted was remarkably low. The sum of the urinary excretion fractions (FUE) for these three specific metabolites was less than or equal to 0.034% of the administered dose.[1][2] This is in line with observations for other adipate plasticizers, where FUEs tend to decrease with increasing alkyl chain length.[6]

Table 1: Quantitative Excretion Data for DINA Metabolites After a Single Oral Dose

| Metabolite | Abbreviation | Peak Concentration (Cmax) (µg/L) | Time to Peak (Tmax) (hours) | Mean Urinary Excretion Fraction (FUE) (%) |

|---|---|---|---|---|

| mono(hydroxy-isononyl) adipate | OH-MINA | 23.1 | ~2.0 | 0.022 |

| mono(oxo-isononyl) adipate | oxo-MINA | 2.87 | ~1.4 | 0.003 |

| mono(carboxy-isooctyl) adipate | cx-MIOA | 9.83 | ~2.3 | 0.009 |

(Data synthesized from Koch et al., 2021)[1][4][7]

Interpretation and Causality:

-

OH-MINA as the Major Biomarker: With a consistently higher excretion fraction, OH-MINA is the most abundant and reliable of the three specific DINA biomarkers.[1][7]

-

Low Excretion Fractions: The very low FUEs suggest that the three measured metabolites represent only a minor pathway of DINA elimination.[1] It strongly supports the hypothesis that the majority of the DINA dose is metabolized to non-specific products like adipic acid or is completely broken down to carbon dioxide.[1]

-

Implications for Biomonitoring: The low concentrations present an analytical challenge. In a pilot study of German adults without known occupational exposure, none of the three metabolites were detected, indicating that general population exposure levels are likely below what can be measured with current LOQs (0.3 - 0.6 µg/L).[1][4][7] Therefore, these biomarkers are most effective for assessing exposure in populations with potentially higher DINA contact.[6][8]

Conclusion and Future Directions

The human metabolism of diisononyl adipate is characterized by rapid hydrolysis and oxidation, leading to the formation of specific urinary biomarkers: OH-MINA, oxo-MINA, and cx-MIOA. Of these, OH-MINA is the most prominent. While robust and reliable analytical methods using online-SPE-LC-MS/MS exist for their quantification, the extremely low urinary excretion fractions of these specific metabolites indicate they represent a minor portion of the total absorbed dose. This presents a sensitivity challenge for assessing background exposure in the general population.

For researchers and professionals in toxicology and drug development, this guide underscores the critical importance of selecting downstream, oxidized metabolites for biomonitoring of high-molecular-weight plasticizers. Future research should focus on enhancing the sensitivity of analytical methods and exploring other potential metabolic pathways to account for the large percentage of the DINA dose not captured by current specific biomarkers.

References

-

Koch, H. M., et al. (2021). Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). EXCLI Journal, 20, 412-425. [Link]

-

Koch, H. M., et al. (2021). Quantitative investigation of urinary elimination of three newly identified metabolites of the plasticizer diisononyl adipate (DINA). ResearchGate. [Link]

-

Koch, H. M., et al. (2021). Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). PubMed. [Link]

-

Silva, M. J., et al. (2006). Oxidative metabolites of diisononyl phthalate as biomarkers for human exposure assessment. Environmental Health Perspectives, 114(8), 1158-1161. [Link]

-

Koch, H. M., et al. (2021). Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). EXCLI Journal. [Link]

-

Koch, H. M., et al. (2021). Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer diisononyl adipate (DINA). EXCLI Journal. [Link]

-